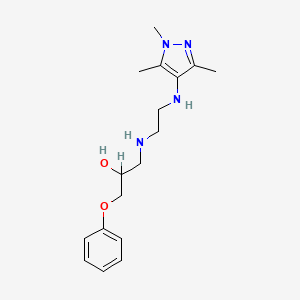
Dalbraminol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dalbraminol can be synthesized through a multi-step process involving the reaction of 1-phenoxy-3-chloropropane with 2-(1,3,5-trimethylpyrazol-4-yl)amine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dalbraminol undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols .
Scientific Research Applications
Dalbraminol has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in treating cardiovascular diseases, including hypertension and arrhythmia.
Mechanism of Action
Dalbraminol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure . By inhibiting these receptors, this compound reduces the heart’s workload and oxygen demand, leading to a decrease in blood pressure and heart rate . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Propranolol: Another beta blocker used for similar cardiovascular conditions.
Metoprolol: Known for its selective beta-1 receptor blocking activity.
Atenolol: A beta blocker with a longer half-life compared to Dalbraminol.
Uniqueness: this compound is unique due to its specific chemical structure, which includes a phenoxy group and a trimethylpyrazolyl moiety. This structure contributes to its distinct pharmacological profile and receptor binding characteristics .
Properties
CAS No. |
81528-80-5 |
|---|---|
Molecular Formula |
C17H26N4O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-phenoxy-3-[2-[(1,3,5-trimethylpyrazol-4-yl)amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C17H26N4O2/c1-13-17(14(2)21(3)20-13)19-10-9-18-11-15(22)12-23-16-7-5-4-6-8-16/h4-8,15,18-19,22H,9-12H2,1-3H3 |
InChI Key |
CRKZWPJRHFAGCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)NCCNCC(COC2=CC=CC=C2)O |
Canonical SMILES |
CC1=C(C(=NN1C)C)NCCNCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















